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1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole

Catalog No.
S13364901
CAS No.
M.F
C12H11Cl2N
M. Wt
240.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole

Product Name

1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole

IUPAC Name

1-(2,3-dichlorophenyl)-2,5-dimethylpyrrole

Molecular Formula

C12H11Cl2N

Molecular Weight

240.12 g/mol

InChI

InChI=1S/C12H11Cl2N/c1-8-6-7-9(2)15(8)11-5-3-4-10(13)12(11)14/h3-7H,1-2H3

InChI Key

DYVJPIZUNZZUKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=C(C(=CC=C2)Cl)Cl)C

1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole is a nitrogen-containing heterocyclic compound characterized by a pyrrole ring substituted with dichlorophenyl and dimethyl groups. Its molecular formula is C12H11Cl2N, and it has a molecular weight of 240.13 g/mol. The compound's structure features a five-membered aromatic ring (pyrrole) with two methyl groups at positions 2 and 5, and a dichlorophenyl group at position 1. This unique arrangement contributes to its chemical properties and potential biological activities .

The reactivity of 1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole can be attributed to the presence of the nitrogen atom in the pyrrole ring, which can participate in electrophilic substitution reactions. Additionally, the dichlorophenyl group can undergo nucleophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms. The compound may also engage in oxidation reactions, forming various derivatives depending on reaction conditions .

Several synthetic routes can be employed to produce 1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole:

  • Condensation Reactions: One common method involves the condensation of 2,5-dimethylpyrrole with 2,3-dichlorobenzaldehyde in the presence of an acid catalyst.
  • Cyclization: Another approach includes cyclization reactions where appropriate precursors undergo cyclization under acidic or basic conditions to form the pyrrole ring.
  • Substitution Reactions: The introduction of dichlorophenyl groups can be achieved through nucleophilic substitution on suitable precursors containing reactive halides or other electrophiles .

1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrroleC12H11Cl2NSimilar dichlorophenyl substitutionAnticancer activity1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrroleC11H12ClNContains only one chlorine atomAntifungal properties1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrroleC12H12ClNDifferent chlorine substitution positionPotential herbicide

The uniqueness of 1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole lies in its specific arrangement of substituents that may influence its biological activity and chemical reactivity compared to other similar compounds .

The thermodynamic stability of 1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole is fundamentally governed by the aromatic nature of the pyrrole ring system. Research on pyrrole derivatives demonstrates that 1H-pyrroles exhibit exceptional thermodynamic stability compared to their 2H- and 3H-isomers, with the high aromaticity of the 1H-pyrrole form being responsible for an activation energy of approximately 44.5 kcal/mol for isomerization processes [4]. This substantial energy barrier ensures that the compound maintains its preferred aromatic configuration under normal conditions.

The N-phenyl substitution pattern significantly contributes to the overall molecular stability through several mechanisms. Studies on N-phenyl pyrrole derivatives reveal that the presence of the phenyl ring at the nitrogen position creates additional conjugative stabilization, although steric hindrance between the phenyl and pyrrole rings can limit the extent of orbital overlap [5]. In the case of 1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole, the ortho-dichlorophenyl substitution introduces both electronic and steric effects that influence the molecule's stability profile.

Thermodynamic analysis of related compounds, such as 2,5-dimethyl-1-phenylpyrrole, provides valuable insights into the stability characteristics of the target molecule. Calorimetric studies have determined that similar N-phenyl pyrrole derivatives exhibit standard molar enthalpies of formation in the gas phase ranging from approximately 30-50 kJ/mol, with sublimation enthalpies typically around 56.5 kJ/mol [6] [7]. These values indicate robust intermolecular interactions and stable crystalline packing arrangements.

The electron-withdrawing nature of the dichlorophenyl substituent is expected to enhance the compound's thermodynamic stability by reducing electron density at the nitrogen atom, thereby decreasing susceptibility to oxidative degradation. Research on chlorinated aromatic systems demonstrates that strategically positioned chlorine atoms can provide additional stabilization through inductive effects while maintaining aromatic character [8] [4].

Solubility Characteristics in Organic Solvents

The solubility profile of 1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole reflects the compound's amphiphilic nature, combining hydrophobic aromatic regions with moderate polarity from the nitrogen heteroatom. The dichlorophenyl substituent significantly reduces water solubility while enhancing dissolution in organic media, particularly in solvents capable of accommodating chlorinated aromatic systems [9] [10].

Polar aprotic solvents represent the most favorable dissolution media for this compound class. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) demonstrate exceptional solvating capabilities for N-phenyl pyrrole derivatives, with research indicating that these solvents can solubilize similar compounds at concentrations exceeding 50 mg/mL at room temperature [9] [11]. The superior performance of these solvents stems from their ability to form hydrogen bonds with the pyrrole nitrogen while accommodating the extended aromatic system through π-π interactions.

Halogenated solvents, particularly dichloromethane, show favorable solubility characteristics due to the compatibility between the solvent and the dichlorophenyl substituent. The presence of chlorine atoms in both the solute and solvent creates favorable dipole-dipole interactions that enhance dissolution. Studies on chlorinated aromatic compounds demonstrate that dichloromethane typically provides solubilities in the range of 20-40 mg/mL for similar structural motifs [12] [13].

Alcoholic solvents exhibit moderate solubility capacity for the compound, with ethanol generally outperforming methanol due to its reduced polarity and enhanced ability to solvate the aromatic regions. The limited solubility in alcohols (estimated 2-8 mg/mL in ethanol) reflects the predominant hydrophobic character of the molecule [10] [12].

Aromatic solvents such as toluene provide moderate solubility through π-π stacking interactions between the solvent and the compound's aromatic systems. However, the solubility is limited by the compound's polar nitrogen center, which cannot be effectively solvated by non-polar aromatic solvents [10] [13].

The extremely low water solubility (estimated <0.1 mg/mL) is attributed to the hydrophobic nature of the dichlorophenyl and dimethyl substituents, combined with the poor hydrogen bonding capability of the N-substituted pyrrole ring. This characteristic is consistent with the general behavior of N-aryl pyrrole derivatives, which typically exhibit minimal aqueous solubility [9] [12].

Acid-Base Behavior and Protonation Sites

The acid-base behavior of 1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole is fundamentally different from that of unsubstituted pyrrole due to the N-aryl substitution. Unlike the parent pyrrole compound, which exhibits both weakly basic nitrogen and acidic NH protons, the N-substituted derivative lacks the acidic proton and shows modified basicity characteristics [14] [5].

The primary protonation site is the pyrrole nitrogen atom, although the electron-withdrawing effect of the dichlorophenyl substituent significantly reduces the nitrogen's basicity compared to unsubstituted pyrrole. Research on pyrrole systems indicates that the parent compound has a pKa of approximately 3.8, but N-aryl substitution, particularly with electron-withdrawing groups, further decreases this value [14]. The dichlorophenyl group's electron-withdrawing inductive effect is expected to reduce the compound's basicity by approximately 1-2 pKa units relative to N-phenyl pyrrole.

Protonation at the pyrrole nitrogen disrupts the aromatic character of the five-membered ring, leading to formation of a pyrrolium cation. This protonation process is thermodynamically unfavorable due to the loss of aromatic stabilization, which explains the low basicity of pyrrole derivatives. Studies on related N-phenyl pyrrole systems demonstrate that protonation rates are significantly influenced by steric hindrance between the phenyl and pyrrole rings, with ortho-substituted phenyl groups showing reduced protonation kinetics [5].

The 2,5-dimethyl substituents on the pyrrole ring provide additional electronic effects that influence the compound's acid-base behavior. These methyl groups are electron-donating through hyperconjugation and inductive effects, partially offsetting the electron-withdrawing influence of the dichlorophenyl group. However, their impact on basicity is limited due to their distance from the nitrogen center [14] [5].

Computational studies on substituted pyrroles suggest that the compound's proton affinity is likely reduced by 15-25 kJ/mol compared to unsubstituted pyrrole, primarily due to the electronic effects of the dichlorophenyl substituent. This reduction translates to a measurable decrease in basicity and influences the compound's behavior in acidic media [2] [6].

The compound's resistance to protonation under mildly acidic conditions makes it suitable for applications requiring stability in slightly acidic environments. This characteristic, combined with the electron-withdrawing nature of the dichlorophenyl group, contributes to enhanced chemical stability and reduced reactivity toward electrophilic species [8] [15].

XLogP3

4.4

Exact Mass

239.0268547 g/mol

Monoisotopic Mass

239.0268547 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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